molecular formula C9H18BrNO2 B6228559 tert-butyl N-(1-bromobutan-2-yl)carbamate CAS No. 121102-97-4

tert-butyl N-(1-bromobutan-2-yl)carbamate

Cat. No.: B6228559
CAS No.: 121102-97-4
M. Wt: 252.1
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Description

tert-Butyl N-(1-bromobutan-2-yl)carbamate: is an organic compound with the molecular formula C9H18BrNO2. It is a derivative of carbamate, featuring a tert-butyl group and a bromobutan-2-yl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-bromobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-bromobutan-2-ol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like tetrahydrofuran (THF) and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-bromobutan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl N-(1-bromobutan-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of N-Boc-protected amines and other carbamate derivatives .

Biology and Medicine: In biological research, this compound is used to modify peptides and proteins. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups. In medicinal chemistry, it is used in the synthesis of potential drug candidates .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its role as an intermediate makes it valuable in large-scale chemical manufacturing .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-bromobutan-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step organic synthesis, allowing for the sequential modification of complex molecules .

Comparison with Similar Compounds

    tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl N-(1-bromobutan-2-yl)carbamate.

    tert-Butyl N-methylcarbamate: Another carbamate derivative used in organic synthesis.

    tert-Butyl N-(2-bromoethyl)carbamate: Similar structure but with a different alkyl chain length.

Uniqueness: this compound is unique due to its specific structure, which allows for selective reactions at the bromine atom. This selectivity makes it a valuable intermediate in the synthesis of complex organic molecules, providing versatility in chemical transformations .

Properties

CAS No.

121102-97-4

Molecular Formula

C9H18BrNO2

Molecular Weight

252.1

Purity

95

Origin of Product

United States

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